molecular formula C24H23ClN6O3S B2610650 N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-75-7

N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2610650
CAS No.: 872994-75-7
M. Wt: 511
InChI Key: JHGFKOKJSYEZIH-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H23ClN6O3S and its molecular weight is 511. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Several synthesized derivatives similar in structure have shown good or moderate antimicrobial activities against various test microorganisms. These compounds, which include novel triazole derivatives and thienopyrimidine derivatives, are of interest for their potential in treating microbial diseases, especially bacterial and fungal infections. The research into these compounds highlights their synthesis processes and evaluates their effectiveness against a range of pathogens (Bektaş et al., 2007; Bhuiyan et al., 2006).

Antioxidant Abilities

Compounds incorporating triazole-thiadiazine structures have been evaluated for their antioxidant properties using assays like DPPH and FRAP. Some of these compounds have shown significant antioxidant ability, surpassing that of known antioxidants like ascorbic acid and BHT. This indicates their potential for use in therapies aimed at mitigating oxidative stress-related conditions (Shakir et al., 2017).

Anticancer Activity

The exploration of novel derivatives for anticancer applications has revealed that certain compounds exhibit cytotoxicity against human cancer cell lines, including glioblastoma U-87 and triple-negative breast cancer MDA-MB-231. This research underscores the therapeutic potential of these compounds in oncology, especially in the development of treatments for glioblastoma, a highly aggressive form of brain cancer (Tumosienė et al., 2020).

Novel Heterocyclic Compound Synthesis

The chemical complexity of this compound and its derivatives lends itself to the synthesis of a broad range of heterocyclic compounds with potential applications in pharmaceuticals and materials science. Research into these compounds involves innovative synthetic strategies and detailed characterization, contributing to the broader field of organic chemistry and medicinal chemistry (Katner & Brown, 1990).

Properties

IUPAC Name

N-[2-[6-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN6O3S/c1-15-3-5-16(6-4-15)24(33)26-12-11-21-29-28-20-9-10-23(30-31(20)21)35-14-22(32)27-18-13-17(25)7-8-19(18)34-2/h3-10,13H,11-12,14H2,1-2H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGFKOKJSYEZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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